molecular formula C20H28N2O B609866 2,6-Bis(1,1-dimethylethyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethenyl)phenol CAS No. 121502-05-4

2,6-Bis(1,1-dimethylethyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethenyl)phenol

Cat. No. B609866
M. Wt: 312.4491
InChI Key: WSURYVQLWPAKRH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PD 127443 is a Leukotriene B4 antagonist and a novel dual inhibitor of 5-lipoxygenase and cyclooxygenase.

Scientific Research Applications

Anti-Inflammatory Effects

2,6-Bis(1,1-dimethylethyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethenyl)phenol (PD 127443) has been identified as a novel dual inhibitor of cyclooxygenase and 5-lipoxygenase, showing significant activity in various models of inflammation. It is highlighted for its nonulcerogenic properties in rats and its balanced inhibition of both cyclooxygenase and 5-lipoxygenase biosynthesis, distinguishing it from standard NSAIDs (Schrier et al., 1989).

Tautomerism Studies

Studies on NH-pyrazoles related to this compound reveal insights into their annular tautomerism. Compounds with a phenol residue form sheets stabilized by hydrogen bonds, and the tautomerism in both solution and solid state has been elucidated using NMR spectroscopy (Cornago et al., 2009).

Corrosion Inhibition

A theoretical study using density functional theory explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, including derivatives of this compound, as corrosion inhibitors. The study correlates experimental data with parameters such as EHOMO, ELUMO, gap energy, and other factors (Wang et al., 2006).

Synthesis and Characterization

The compound has been synthesized and characterized, including by single-crystal X-ray diffraction. Investigations into its luminescent properties and theoretical studies on its molecular structure have been conducted, providing insights into its potential applications in materials science (Tang et al., 2014).

Catalytic Applications

The compound has been utilized in the synthesis and study of dicopper(II) complexes, demonstrating significant magnetism and redox activity. These complexes, with their unique structural and electronic properties, show potential for diverse applications in catalysis (Gupta et al., 1999).

properties

CAS RN

121502-05-4

Product Name

2,6-Bis(1,1-dimethylethyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethenyl)phenol

Molecular Formula

C20H28N2O

Molecular Weight

312.4491

IUPAC Name

(E)-2,6-di-tert-butyl-4-(2-(5-methyl-1H-pyrazol-3-yl)vinyl)phenol

InChI

InChI=1S/C20H28N2O/c1-13-10-15(22-21-13)9-8-14-11-16(19(2,3)4)18(23)17(12-14)20(5,6)7/h8-12,23H,1-7H3,(H,21,22)/b9-8+

InChI Key

WSURYVQLWPAKRH-CMDGGOBGSA-N

SMILES

OC1=C(C(C)(C)C)C=C(/C=C/C2=NNC(C)=C2)C=C1C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PD-127443;  PD127443;  PD 127443

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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